3,4'-Dichlorobiphenyl
Description
Overview of Polychlorinated Biphenyls (PCBs) as Environmental Contaminants
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications. epa.govtriumvirate.com Due to their chemical stability, non-flammability, and electrical insulating properties, they were widely used in products such as electrical transformers and capacitors, heat transfer fluids, and as plasticizers in paints and plastics. triumvirate.combritannica.compublications.gc.ca
Commercial production of PCBs began in 1929 and was banned in the United States in 1979 due to mounting evidence of their adverse effects on human health and the environment. triumvirate.comillinois.edu It is estimated that between 1 and 1.5 million tonnes of PCBs were produced globally. unep.org Despite the production ban, PCBs have been released into the environment through various means, including leaks from old electrical equipment, industrial and municipal waste disposal, and the incineration of certain materials. britannica.comillinois.edueuropa.eu Their resistance to degradation means they persist in the environment for long periods, leading to widespread contamination of air, water, and soil. britannica.comillinois.edu
PCBs are a class of compounds with a basic biphenyl (B1667301) structure where one to ten hydrogen atoms are replaced by chlorine atoms. nih.gov This results in 209 possible individual chemical compounds, known as congeners. nih.govclu-in.org These congeners can be grouped into homologs based on the number of chlorine atoms they contain. epa.govnih.gov For instance, all PCBs with two chlorine atoms are referred to as dichlorobiphenyls. clu-in.org Each congener is assigned a unique number, from 1 to 209, using a system developed by the International Union of Pure and Applied Chemistry (IUPAC), often referred to as the BZ number. nih.govccme.ca
Significance of 3,4'-Dichlorobiphenyl within the PCB Congener Landscape
This compound, also known by its BZ number PCB-14, is a specific congener of dichlorobiphenyl. cpcb.nic.in Its chemical structure consists of a biphenyl molecule with one chlorine atom attached to the 3rd carbon position on one phenyl ring and another chlorine atom attached to the 4th carbon position on the other phenyl ring. chemsrc.comlgcstandards.com This specific arrangement of chlorine atoms gives it distinct physical and chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2974-90-5 |
| Molecular Formula | C12H8Cl2 |
| Molecular Weight | 223.10 g/mol |
| Boiling Point | 321.3ºC at 760 mmHg |
| Flash Point | 147.8ºC |
| Density | 1.249 g/cm³ |
Source: chemsrc.com
It is crucial to distinguish this compound from its isomers, such as 3,3'-Dichlorobiphenyl (B134845) (PCB 11), as their environmental sources and prevalence can differ significantly. nih.govacs.org While many PCBs originated from commercial mixtures like Aroclors, PCB 11 is a non-Aroclor congener that has been identified as a byproduct of industrial processes, particularly in the manufacturing of diarylide yellow pigments. nih.govacs.orgpaint.org The use of these pigments in consumer goods such as newspapers, magazines, and packaging has led to the widespread environmental dispersion of PCB 11. nih.gov Other potential sources of PCB 11 include incineration and the photochemical dechlorination of more highly chlorinated PCBs. paint.orgsrrttf.org In contrast, the specific environmental sources of this compound are less distinctly characterized in the literature, often being considered as a component of the broader PCB contamination landscape.
Table 2: Comparison of Dichlorobiphenyl Isomers
| Compound Name | BZ Number | CAS Number | Key Differentiator |
|---|---|---|---|
| This compound | 13 | 2974-90-5 | Chlorine atoms at the 3 and 4' positions. |
| 3,3'-Dichlorobiphenyl | 11 | 2050-67-1 | Chlorine atoms at the 3 and 3' positions; a known byproduct of pigment production. nih.govacs.org |
| 4,4'-Dichlorobiphenyl (B164843) | 15 | 2050-68-2 | Chlorine atoms at the 4 and 4' positions. |
Source: chemsrc.comnih.gov
Like other PCBs, this compound is classified as a Persistent Organic Pollutant (POP). unep.orgcpcb.nic.in POPs are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. ebi.ac.ukpops.int Due to their persistence, they can bioaccumulate in the fatty tissues of living organisms and biomagnify in food chains. unep.orgpops.int The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs by restricting and ultimately eliminating their production and use. unep.org The persistence of PCBs, including this compound, in the environment ensures that they remain a long-term global concern. britannica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNEKOMKXLSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863067 | |
| Record name | 3,4'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2974-90-5, 33039-81-5 | |
| Record name | 3,4'-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, ar,ar'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Dichlorobiphenyl Congeners
Global Environmental Presence and Compartmental Distribution
Atmospheric Transport and Deposition Dynamics of Dichlorobiphenyls
Dichlorobiphenyls, including 3,4'-Dichlorobiphenyl, are subject to atmospheric transport, allowing for their widespread distribution across the globe. cpcb.nic.in Their volatilization from sources contributes to their presence in the atmosphere, where they can be transported over long distances before being deposited back to Earth's surface through wet or dry deposition. cpcb.nic.in The rate of volatilization is influenced by factors such as temperature and the surface to which the compounds are sorbed. cpcb.nic.in For instance, the vaporization rate from soil and sediment surfaces is considerably reduced due to sorption. cpcb.nic.in
The persistence of these compounds in the atmosphere is dictated by their reaction with hydroxyl radicals. epa.gov The estimated atmospheric half-life for dichlorobiphenyls can range from approximately one to fifteen days. epa.gov This atmospheric mobility is a key factor in their detection in remote areas, far from direct industrial sources.
Aquatic System Contamination (Water and Sediment) by Dichlorobiphenyls
Dichlorobiphenyls have been detected in various aquatic environments, including water and sediment. nih.govnau.edu Due to their low water solubility and tendency to adsorb to particulate matter, a significant portion of these compounds in aquatic systems is found in sediments. who.intgov.bc.ca Sediments, therefore, act as a long-term reservoir for PCBs, from which they can be slowly released back into the water column. who.int
Studies have identified the presence of 3,3'-dichlorobiphenyl (B134845) (PCB 11), a related congener, in water, sediment, and suspended sediment. nau.edu For example, leaching tests have confirmed that PCB 11 can be released from consumer goods into water. nih.gov The presence of dichlorobiphenyls in aquatic systems poses a risk due to their potential for bioaccumulation in the food chain. who.int
Terrestrial System Accumulation (Soils) of Dichlorobiphenyls
Soils are another significant sink for dichlorobiphenyls. who.int The accumulation of these compounds in terrestrial systems is largely influenced by their strong adsorption to soil organic matter and clay particles. who.int This adsorption generally increases with the degree of chlorination. who.int
The persistence of dichlorobiphenyls in soil is notable, with half-lives that can extend from months to years. who.int A field study on sludge-amended farmland reported half-lives for different dichlorobiphenyls ranging from 210 to 330 days. epa.gov While biodegradation does occur, it is a very slow process for these compounds. who.int The downward movement of dichlorobiphenyls in soil can occur through leaching, although this is also a slow process, with the majority of the compounds remaining in the upper soil layers. nm.gov
Sources and Pathways of Environmental Introduction for Dichlorobiphenyl Congeners
Inadvertent Production during Industrial Processes
A primary source of certain dichlorobiphenyl congeners, such as 3,3'-Dichlorobiphenyl, is their inadvertent production during various industrial processes. nih.govamazonaws.com Notably, the manufacturing of certain organic pigments, particularly diarylide yellow and phthalocyanine (B1677752) pigments, has been identified as a significant source. nau.eduresearchgate.netacs.org These pigments are used in a wide array of applications, including paints, inks, textiles, and plastics. who.intacs.org
The formation of PCBs during pigment production can occur through reactions of chlorinated solvents or starting materials under heat. acs.org For example, the use of chlorobenzene (B131634) as a reaction medium in the production of phthalocyanine blue pigments can lead to the formation of lower chlorinated PCBs. acs.org
Table 1: Industrial Processes and Inadvertent Production of Dichlorobiphenyls
| Industrial Process | Associated Dichlorobiphenyl Congener | Mechanism of Formation |
|---|---|---|
| Diarylide Yellow Pigment Manufacturing | 3,3'-Dichlorobiphenyl | Inadvertent byproduct of synthesis |
| Phthalocyanine Pigment Manufacturing | Lower chlorinated PCBs | Byproduct from chlorinated solvents (e.g., chlorobenzene) |
This table is generated based on available data and may not be exhaustive.
Dispersion from Consumer Goods and Waste Streams
The presence of dichlorobiphenyls in pigments leads to their incorporation into a wide range of consumer goods. nih.gov Products such as printed materials (magazines, newspapers), food packaging, and textiles can contain these compounds. nih.govnau.edu The disposal of these goods contributes to the release of dichlorobiphenyls into waste streams, including wastewater treatment plants and combined sewer overflows. nau.edu
Leaching from these products can introduce dichlorobiphenyls into aquatic environments. nih.gov Furthermore, the volatilization of these compounds from painted surfaces and other consumer products is a source of atmospheric contamination. acs.org The widespread distribution of these consumer goods facilitates the global dispersion of inadvertently produced dichlorobiphenyls. nih.gov
Table 2: Dichlorobiphenyls in Consumer Products and Waste
| Product/Waste Stream | Detected Dichlorobiphenyl Congener | Pathway of Environmental Release |
|---|---|---|
| Printed Materials (magazines, newspapers) | 3,3'-Dichlorobiphenyl | Landfill disposal, wastewater from recycling |
| Food Packaging (cardboard boxes) | 3,3'-Dichlorobiphenyl | Landfill disposal, wastewater from recycling |
| Textiles | 3,3'-Dichlorobiphenyl | Washing, landfill disposal |
| Wastewater Treatment Plant Effluent | 3,3'-Dichlorobiphenyl | Discharge into aquatic systems |
This table is generated based on available data and may not be exhaustive.
Legacy PCB Releases and Secondary Contamination (e.g., from Landfills)
Polychlorinated biphenyls (PCBs) are recognized as persistent organic pollutants, and their presence in the environment is largely a legacy of their widespread industrial use until production was banned. cpcb.nic.in While direct releases have ceased, significant quantities of PCBs remain in older products and materials, which continue to act as sources of environmental contamination. Landfills containing PCB-laden wastes and old building materials are significant secondary sources of these compounds. cpcb.nic.inepa.govresearchgate.net
The ability of PCBs to volatilize from landfills and adsorb to aerosols facilitates their atmospheric transport and global distribution. cpcb.nic.in Leachate from un-engineered landfills can also contain various PCB congeners, posing a risk to the surrounding environment for extended periods. researchgate.net Although studies analyzing landfill leachate have identified various dichlorobiphenyls, specific quantification of this compound is not always detailed. researchgate.netresearchgate.net
A more clearly defined secondary source of this compound is contaminated building materials. digitaloceanspaces.comepa.gov PCBs were used in a variety of building applications, and materials such as caulks and paints in older structures can contain these compounds. digitaloceanspaces.comwa.gov As these materials age and degrade, they release PCBs into the environment. Building materials and dust can act as sinks for airborne PCBs, later re-emitting them and thus becoming secondary sources of contamination. epa.gov Research into PCB contamination in buildings has identified this compound (also known as PCB-13) as one of the congeners present in these environments. digitaloceanspaces.comepa.gov The slow release from these materials contributes to the sustained presence of this compound in urban and indoor settings.
Biogeochemical Cycling and Environmental Partitioning
The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate how it partitions between soil, water, and air.
Sorption to Organic Matter and Sediments
This compound exhibits a strong tendency to adsorb to solid materials, particularly sediments and soils rich in organic matter. whoi.edu This behavior is characteristic of hydrophobic organic compounds like PCBs. The partitioning of a chemical between an organic carbon phase (like sediment) and water is described by the organic carbon-water (B12546825) partition coefficient (Koc). This partitioning is a key process controlling the fate and bioavailability of the compound in aquatic systems. solutions-project.eu
The octanol-water partition coefficient (Kow) is a critical parameter used to predict the sorption potential of nonionic organic chemicals. For this compound, the logarithm of this coefficient (log Kow) has been determined, as shown in the table below. A higher log Kow value indicates greater hydrophobicity and a stronger tendency to associate with organic matter rather than remain dissolved in water.
Physicochemical Properties of this compound
| Compound | PCB Number | Log Kow | Reference |
|---|---|---|---|
| This compound | 13 | 5.29 | hudsonriver.org |
Research indicates that the structure of the PCB congener influences its binding mechanism. PCBs with no or only one chlorine atom in the ortho position, such as this compound, tend to bind more strongly to black carbon (a component of sediment organic matter) compared to congeners with more ortho-chlorines. hudsonriver.org This strong sorption to sediments and soils means that these compartments act as major sinks for this compound in the environment, leading to its accumulation and persistence. whoi.edu This process reduces its concentration in the water column but can lead to high concentrations in benthic zones, making it available to sediment-dwelling organisms. whoi.edusolutions-project.eu
Volatilization and Aerosol Formation
The widespread environmental distribution of PCBs, including their presence in remote regions, is largely attributable to their ability to volatilize and undergo long-range atmospheric transport. cpcb.nic.in Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase. For compounds in water, this tendency is quantified by the Henry's Law constant (H). copernicus.orgtul.cz This constant relates the partial pressure of a compound in the air to its concentration in the water at equilibrium.
As a dichlorobiphenyl, this compound is considered a semi-volatile organic compound. Its volatility allows it to be released from contaminated surfaces, such as soils or building materials, into the atmosphere. cpcb.nic.inacs.org Once in the atmosphere, it can exist in the gas phase or adsorb onto aerosol particles, which can then be transported over significant distances before being redeposited onto land or water surfaces through wet or dry deposition. cpcb.nic.innoaa.gov The estimated atmospheric half-life for dichlorobiphenyls, reacting with hydroxyl radicals, ranges from approximately 1 to 15 days. epa.gov This persistence in the atmosphere allows for transport over regional and even global scales. noaa.gov
Atmospheric Fate of Dichlorobiphenyls
| Compound Class | Estimated Atmospheric Half-life (Reaction with OH radicals) | Geographic Distribution Scale | Reference |
|---|---|---|---|
| Dichlorobiphenyls | 1 - 15 days | 100 - 1,000 km | epa.govnoaa.gov |
This cycle of volatilization, transport, and deposition, sometimes referred to as the "grasshopper effect," is a crucial mechanism in the global biogeochemical cycling of this compound, leading to its detection in various environmental media far from its original sources. noaa.gov
Environmental Fate and Transformation Pathways of 3,4 Dichlorobiphenyl
Biodegradation Mechanisms
Aerobic biodegradation is a key process in the natural attenuation of 3,4'-DCBP. It involves a series of enzymatic reactions initiated by oxygenase enzymes, which introduce oxygen atoms into the biphenyl (B1667301) structure, making it susceptible to ring cleavage and further breakdown.
The aerobic bacterial degradation of 3,4'-DCBP typically proceeds through the biphenyl (bph) pathway. This pathway is a well-characterized catabolic route for the breakdown of biphenyl and its chlorinated derivatives. nih.gov The initial steps involve dioxygenase enzymes that attack one of the aromatic rings. oup.com
Following the initial hydroxylation, the dihydroxylated ring undergoes cleavage. In the degradation of many PCBs, this is accomplished by meta-cleavage enzymes. For instance, in the degradation of 3,4'-DCBP by the recombinant bacterium Pseudomonas acidovorans M3GY, the breakdown of the chlorinated rings proceeds via meta-fission pathways. nih.govnih.gov The process involves enzymes such as 2,3-dihydroxybiphenyl 1,2-dioxygenase, which cleaves the dihydroxylated aromatic ring. oup.com The subsequent metabolism of the resulting chlorobenzoate intermediate also utilizes a meta-fission pathway. nih.govnih.gov This sequential rupture of the aromatic rings is crucial for the complete degradation of the molecule. nih.gov
The critical first step in the aerobic degradation of 3,4'-DCBP is ring hydroxylation, catalyzed by a dioxygenase. This enzyme incorporates two hydroxyl groups onto one of the aromatic rings, forming a chlorinated cis-dihydrodiol, which is then dehydrogenated to a chlorocatechol. wur.nl In the case of Pseudomonas acidovorans M3GY, dioxygenation can occur on either of the two biphenyl rings. oup.com
Fungal degradation, for instance by Phanerochaete chrysosporium, also initiates with hydroxylation, which is considered a key step in the process. nih.gov However, the enzymatic mechanisms leading to the formation of breakdown products may differ from those in bacteria. usda.gov
A hallmark of the aerobic degradation of 3,4'-DCBP is the formation of chlorinated aromatic acids and catechols. Research on Pseudomonas acidovorans M3GY has definitively identified 4-Chlorobenzoate (B1228818) as a metabolic intermediate. nih.govnih.gov This product is consistent with the oxidative degradation of the meta-chlorinated ring through the standard biphenyl pathway. nih.gov The 4-Chlorobenzoate is then further converted to 4-Chlorocatechol (B124253), which is channeled into the meta-fission pathway for subsequent degradation. nih.govnih.gov
While 3-Chlorobenzoate (B1228886) was not detected as an intermediate during the degradation of 3,4'-DCBP by the wild-type P. acidovorans M3GY, studies using a mutant strain (M3GY-9) led to the accumulation of 3-Chlorocatechol (B1204754). oup.comoup.com This finding indicates that the wild-type strain does attack both rings of the 3,4'-DCBP molecule and that the absence of detectable 3-Chlorobenzoate or 3-Chlorocatechol is due to their rapid turnover by the enzymes of the ortho-chlorocatechol pathway. oup.comoup.com
The table below summarizes the key intermediates identified during the degradation of 3,4'-Dichlorobiphenyl.
| Intermediate | Producing Organism (Strain) | Pathway Step | Reference |
| 4-Chlorobenzoate | Pseudomonas acidovorans M3GY | Oxidation of the 3'-chlorinated ring | nih.gov, nih.gov |
| 4-Chlorocatechol | Pseudomonas acidovorans M3GY | Conversion from 4-Chlorobenzoate | nih.gov, nih.gov |
| 3-Chlorocatechol | Pseudomonas acidovorans M3GY-9 (mutant) | Accumulates due to mutation in downstream pathway | oup.com, oup.com |
The ability to degrade 3,4'-DCBP is not widespread among bacteria and is often strain-specific.
Pseudomonas acidovorans M3GY is a key organism in the study of 3,4'-DCBP degradation. It is a recombinant bacterium specifically constructed to have the novel ability to utilize 3,4'-DCBP, a congener with chlorine on both rings, as a sole source of carbon and energy. nih.govnih.gov This strain was developed from P. acidovorans CC1, a biphenyl degrader, and Pseudomonas sp. CB15, a 3-chlorobenzoate degrader. nih.gov In growth experiments, P. acidovorans M3GY demonstrated the ability to grow on 3,4'-DCBP, achieving 67% dehalogenation of the substrate over 29 days. nih.govnih.gov Its degradation mechanism involves the sequential use of meta-fission pathways to rupture both the biphenyl and the resulting chlorobenzoate rings. nih.gov
Ralstonia sp. , among other genera, have also been identified for their capacity to degrade dichlorobiphenyls. Strains of Ralstonia sp. isolated from contaminated soils in Nigeria have demonstrated the ability to grow on a wide range of dichlorobiphenyls as the sole carbon and energy source. unilag.edu.ngnih.gov For example, Ralstonia sp. SA-4 can utilize 3,3'- and 3,5-dichlorobiphenyl. researchgate.netunilag.edu.ng While these studies did not specifically focus on 3,4'-DCBP, they show that Ralstonia species possess robust catabolic pathways for meta-substituted congeners, producing chlorobenzoates as intermediates. researchgate.netunilag.edu.ng This suggests that species within this genus could play a role in the environmental degradation of 3,4'-DCBP.
The table below details the degradation capabilities of these bacterial strains.
| Bacterial Strain | Substrate(s) | Key Findings | Reference(s) |
| Pseudomonas acidovorans M3GY | This compound | Recombinant strain; utilizes 3,4'-DCBP as sole carbon source; degradation via meta-fission pathways. | nih.gov, oup.com, oup.com, nih.gov |
| Ralstonia sp. SA-4 | 3,3'-Dichlorobiphenyl (B134845), 3,5-Dichlorobiphenyl | Natural isolate; grows on meta-substituted dichlorobiphenyls; produces 3-Chlorobenzoate. | nih.gov, researchgate.net, unilag.edu.ng |
In addition to bacteria, certain fungi, particularly white-rot fungi, can degrade PCBs.
Phanerochaete chrysosporium , a model white-rot fungus, has demonstrated the ability to degrade various PCB congeners. usda.govnih.gov While much of the specific research has focused on 4,4'-dichlorobiphenyl (B164843), the findings provide insight into the general fungal degradation mechanisms applicable to 3,4'-DCBP. nih.govusda.gov The degradation process in P. chrysosporium is linked to its ligninolytic (lignin-degrading) system. Studies have shown that this fungus can extensively degrade dichlorobiphenyls, with one study reporting 11% mineralization of 4,4'-DCB after 28 days. usda.govnih.gov
The fungal pathway also involves hydroxylation as a key initial step. nih.gov For 4,4'-DCB, metabolites such as 4-chlorobenzoic acid and 4-chlorobenzyl alcohol have been identified. usda.govnih.gov The formation of chlorobenzoates suggests a similarity in intermediates to bacterial pathways, although the enzymatic mechanisms leading to their formation may not be the same as the bacterial meta-cleavage pathway. usda.gov
Aerobic Microbial Degradation
Influence of Chlorine Substitution Patterns on Biodegradation Rate and Extent
The rate and extent of PCB biodegradation are inversely related to the degree of chlorination; as the number of chlorine substituents increases, the rate of degradation generally decreases. nih.govresearchgate.net PCB isomers with more than four chlorine atoms are notably less susceptible to breakdown. nih.govresearchgate.net The position of the chlorine atoms also plays a critical role. For instance, PCBs with two chlorine atoms in the ortho position of a single ring (2,6-) or on both rings (2,2'-) exhibit very poor degradability. nih.govresearchgate.net Conversely, congeners with all their chlorine atoms on a single ring are typically degraded more rapidly than those with the same number of chlorines distributed across both rings. nih.govresearchgate.net
The biodegradation of PCBs often proceeds through the enzymatic action of bacteria, which introduce molecular oxygen at unchlorinated or less chlorinated positions on the biphenyl rings. uth.gr A common pathway involves the formation of a yellow meta-cleavage product, particularly observed in the degradation of 4'-chloro-substituted PCBs. nih.govresearchgate.net The water solubility of a PCB congener also affects its bioavailability to microorganisms; highly chlorinated PCBs are less water-soluble, which can contribute to their resistance to biodegradation. internationalscholarsjournals.com
Interactive Table: Factors Influencing PCB Biodegradation
| Factor | Influence on Biodegradation Rate | Reference |
|---|---|---|
| Degree of Chlorination | Decreases as chlorine number increases | nih.govresearchgate.net |
| Ortho Substitution (2,6- or 2,2'-) | Significantly reduces degradability | nih.govresearchgate.net |
| Chlorine Distribution | Faster for congeners with chlorines on a single ring | nih.govresearchgate.net |
| Water Solubility | Lower solubility of highly chlorinated congeners limits bioavailability | internationalscholarsjournals.com |
Anaerobic Microbial Reductive Dechlorination
Under anaerobic conditions, a key transformation process for PCBs is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. internationalscholarsjournals.com
Dechlorination Preferences (Meta- and Para-positions)
Anaerobic microorganisms exhibit a preference for removing chlorine atoms from the meta- and para-positions of the biphenyl rings. uth.grepa.gov This selective dechlorination leads to an accumulation of ortho-substituted congeners. epa.govunilag.edu.ng Studies on sediments from various contaminated sites have shown a shift in congener profiles over time, with a depletion of meta- and para-chlorinated congeners relative to ortho-chlorinated ones. uth.gr
Key Microbial Consortia and Species (e.g., Dehalococcoides-related organisms)
A number of bacterial genera have been identified as being capable of PCB dechlorination, with Dehalococcoides being a prominent and well-studied group. nih.govpnas.org Organisms from the genus Dehalococcoides are often dominant in anaerobic sediment microcosms where significant PCB dechlorination is observed. nih.gov Other important players in this process include bacteria from the genera Dehalogenimonas, Dehalobacter, and Dehalobium. pnas.orgplos.orgresearchgate.net Many of the Dehalococcoides strains capable of dechlorinating complex PCB mixtures belong to the Pinellas subgroup. nih.govplos.org These bacteria are often obligate organohalide respirers, meaning they depend on halogenated compounds for their energy metabolism. pnas.orgplos.org
Formation of Less-Chlorinated Congeners
The process of reductive dechlorination results in the transformation of highly chlorinated PCBs into less-chlorinated congeners. uth.grresearchgate.net For example, the dechlorination of Aroclor 1242, a commercial PCB mixture, by microorganisms from Hudson River sediments led to a significant increase in the proportion of mono- and dichlorobiphenyls. epa.gov This transformation is environmentally significant because the resulting lower-chlorinated PCBs are generally less toxic and more amenable to aerobic degradation. uth.grepa.gov The accumulation of specific, less-chlorinated congeners can provide evidence of the active dechlorination pathways occurring in a particular environment. plos.org
Abiotic Transformation Processes
In addition to microbial degradation, abiotic processes can also contribute to the transformation of this compound in the environment.
Photolysis and Photodechlorination in Aqueous Systems
Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for PCBs in aqueous environments. researchgate.net The process often involves photodechlorination, where a chlorine atom is removed from the biphenyl ring. The presence of surfactants can influence the rate of photodechlorination, with neutral and cationic surfactants sometimes being more effective than anionic ones. scholaris.ca Studies have shown that the photolysis of dichlorobiphenyls in aqueous solutions can lead to the formation of less chlorinated biphenyls and other degradation products. tandfonline.comacs.org For instance, the photolysis of 4,4'-dichlorobiphenyl can be influenced by the presence of various solvent and surfactant systems. scholaris.caacs.org Mechanistic studies suggest that the process can involve the elimination of a chlorine atom promoted by factors such as hydrogen bonding in aqueous solutions. researchgate.net
Influence of Environmental Factors on Phototransformation (e.g., Surfactants, Solvents, Humic Substances)
The phototransformation of dichlorobiphenyls in the environment is significantly influenced by the presence of various substances that can alter reaction rates and pathways.
Surfactants and Solvents: The use of surfactants and organic solvents has been shown to assist in the photodecay of dichlorobiphenyls. Studies on the related compound 4,4'-dichlorobiphenyl (4,4'-DCB) have demonstrated that surfactant/solvent-aided UV systems can enhance the rate of photodegradation. nih.gov Combinations of surfactants with solvents like acetone (B3395972) or triethylamine (B128534) (TEA) led to a 1.3 to 2.3-fold increase in the photodecay rate under optimal conditions. nih.gov The presence of ionic surfactants, such as sodium lauryl sulfate (B86663), below their critical micellar concentrations, can also increase the quantum yield of photocatalytic processes. dss.go.th However, an overdose of these solvent additives can retard the reaction. nih.gov The mechanism involves the solubilization of hydrophobic compounds like PCBs, making them more accessible to UV-induced degradation. nih.gov
Humic Substances: Humic substances, major components of dissolved organic matter in natural waters, play a dual role in the photolysis of dichlorobiphenyls. They have the ability to absorb light and can act as photosensitizers, producing reactive oxygen species that promote the transformation of contaminants. core.ac.uknih.gov Conversely, they can also have a quenching or screening effect, deactivating excited molecules and slowing down photolysis. core.ac.uk Research on 4,4'-DCB revealed that at low concentrations, humic acid promotes the photochemical reaction, but a high dose of humic acid leads to a retardation of the decay. ascelibrary.org This amphoteric effect is critical in natural aquatic environments where humic material concentrations vary. ascelibrary.org
Formation of Photoproducts (e.g., Dechlorinated products, Methoxylated products)
The irradiation of dichlorobiphenyls with UV light leads to the formation of various photoproducts, primarily through dechlorination. The photolysis of 3,4,3',4'-tetrachlorobiphenyl and 4,4'-dichlorobiphenyl in solution results in products formed by the loss of chlorine atoms. nih.gov In some cases, photolysis can also yield oxygenated products. nih.gov For instance, the photolysis of the related 3,3'-dichlorobiphenyl can produce hydroxy and methoxy (B1213986) derivatives as major products. Studies on other trichlorobiphenyls have identified photoproducts including 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, and various hydroxylated dichlorobiphenyls. nih.gov
Research on Transformation Products and Metabolites
The biotransformation of this compound results in a variety of intermediate and terminal compounds.
Identification and Characterization of Primary and Secondary Metabolites
Research using various model organisms has identified several key metabolites of dichlorobiphenyls. In the bacterium Pseudomonas acidovorans M3GY, the metabolism of 3,4'-DCBP proceeds through the oxidation of the 3'-ring, yielding 4-chlorobenzoate (4-CBa) as a primary metabolite. oup.com This is further metabolized to 4-chlorocatechol (4-CC). oup.com
In fungal systems, the white-rot fungus Phanerochaete chrysosporium has been shown to metabolize the related 4,4'-DCB to intermediates including 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. usda.gov Mammalian systems also produce distinct metabolites. In rats, various dichlorobiphenyls are transformed into 3- and 4-monohydroxylated metabolites by liver enzymes. nih.gov For example, inhalation exposure of rats to 3,3'-dichlorobiphenyl resulted in the formation of 3,3'-dichloro-4-hydroxybiphenyl (4-OH-CB11) in the liver. nih.gov
Table 1: Identified Metabolites of Dichlorobiphenyls in Model Organisms
| Parent Compound | Metabolite | Model Organism/System | Reference |
|---|---|---|---|
| This compound | 4-Chlorobenzoate | Pseudomonas acidovorans M3GY | oup.com |
| This compound | 4-Chlorocatechol | Pseudomonas acidovorans M3GY | oup.com |
| 4,4'-Dichlorobiphenyl | 4-Chlorobenzoic acid | Phanerochaete chrysosporium | usda.gov |
| 4,4'-Dichlorobiphenyl | 4-Chlorobenzyl alcohol | Phanerochaete chrysosporium | usda.gov |
| Dichlorobiphenyls (general) | Monohydroxylated metabolites | Rat liver microsomes | nih.gov |
| 3,3'-Dichlorobiphenyl | 3,3'-dichloro-4-hydroxybiphenyl | Rat (in vivo) | nih.gov |
Metabolic Pathways and Enzyme Systems in Model Organisms
The degradation pathways and enzyme systems involved in this compound metabolism vary across different organisms.
Bacteria: In the recombinant bacterium Pseudomonas acidovorans strain M3GY, 3,4'-DCBP is degraded via the meta-cleavage pathway. oup.com The process is initiated by an oxidative attack on the ring with the meta-chloro substituent (the 3'-ring). oup.com This leads to the formation of 4-chlorobenzoate, which is then funneled through the meta-fission pathway via 4-chlorocatechol. oup.com Although the genes for the ortho-chlorocatechol pathway (clc genes) are present in this strain, intermediates of this pathway were not detected during the metabolism of 3,4'-DCBP, suggesting the meta-pathway is dominant. oup.com
Fungi: In white-rot fungi like Phanerochaete chrysosporium, the degradation of dichlorobiphenyls also occurs, though the precise enzymatic mechanisms are less defined than in bacteria. The identification of metabolites like 4-chlorobenzoic acid from 4,4'-DCB suggests a pathway that involves ring cleavage. usda.gov It is believed that hydroxylation of the PCB is a key initial step in the degradation process by these fungi. nih.gov
Mammals: In rats, the metabolism of dichlorobiphenyls is primarily carried out by cytochrome P-450 enzyme systems in the liver. nih.gov Different isozymes of cytochrome P-450 exhibit distinct regioselectivities. The phenobarbital-induced isozyme, cytochrome P-450 PB-B, preferentially hydroxylates the unchlorinated phenyl rings of non-coplanar dichlorobiphenyls. nih.gov In contrast, the β-naphthoflavone-induced isozyme, cytochrome P-450 BNF-B, primarily metabolizes coplanar dichlorobiphenyls by hydroxylating the chlorinated rings. nih.gov The formation of hydroxylated metabolites is consistent with the involvement of arene oxide intermediates. nih.gov
Studies on Dechlorinated Metabolites
The formation of dechlorinated metabolites is a significant transformation pathway for lower-chlorinated PCBs (LC-PCBs). While much research has focused on hydroxylation, recent studies have demonstrated that dechlorination reactions can occur in human-relevant biological models. nih.govacs.org
In a study using the human liver cell line HepG2, the metabolism of 3-chlorobiphenyl (B164846) resulted in twenty different metabolites, including five distinct classes of dechlorinated metabolites. nih.gov A dechlorinated dihydroxylated metabolite was also identified in incubations with human liver microsomes. nih.govacs.org These findings indicate that human metabolism of LC-PCBs involves dechlorination, creating a new class of metabolites to consider. acs.org
Environmental studies also confirm microbial dechlorination. In anaerobic environments such as those found in the Portland Harbor watershed, PCBs undergo dechlorination by bacteria, leading to the formation of products with fewer chlorine atoms. epa.gov This process is a key pathway for the natural attenuation of higher-chlorinated PCBs in contaminated sites. epa.gov
Ecological Bioconcentration and Biomonitoring of Dichlorobiphenyl Congeners
Bioaccumulation and Biomagnification in Aquatic Food Webs
Polychlorinated biphenyls (PCBs) are recognized for their persistence and stability, leading to their accumulation in the environment and their transfer through the food chain. cpcb.nic.in This process, known as bioaccumulation, occurs because PCBs have high lipid solubility and are metabolized and eliminated slowly by most organisms. cpcb.nic.in Consequently, they tend to build up in fat-rich tissues. cpcb.nic.in
While specific studies detailing the biomagnification of 3,4'-Dichlorobiphenyl are not abundant, the general principles of PCB behavior suggest its potential to biomagnify. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. ecetoc.org Less-chlorinated PCBs, like dichlorobiphenyls, are generally more susceptible to metabolism compared to their more heavily chlorinated counterparts. acs.org However, their presence in various environmental compartments, including water, sediment, and biota, indicates their potential to enter and move through aquatic food webs. nih.gov The detection of this compound in marine organisms such as bivalves highlights their role as accumulators of this contaminant from the water column. researchgate.net
Bioconcentration Factors in Aquatic Organisms
The bioconcentration factor (BCF) is a key metric used to quantify the accumulation of a chemical in an aquatic organism from the surrounding water. It is the ratio of the chemical's concentration in the organism's tissues to its concentration in the water at a steady state. epa.gov For lipid-soluble compounds like this compound, BCFs are often proportional to the lipid content of the organism's tissues. epa.gov
Data from the U.S. Environmental Protection Agency (EPA) provides a weighted average bioconcentration factor for 3,3'-dichlorobiphenyl (B134845) in the edible portions of freshwater and estuarine aquatic organisms consumed by humans, which is calculated to be 312. epa.gov This value is derived from a BCF of 500 and a lipid correction factor. epa.gov It is important to note that BCF values can vary significantly depending on the species, its lipid content, and environmental conditions. sfu.ca For instance, studies on other dichlorobiphenyl isomers in goldfish have shown BCFs in the thousands, highlighting the potential for significant bioconcentration of these compounds. sfu.ca
Table 1: Bioconcentration Data for Dichlorobiphenyls (This table is interactive and can be sorted by clicking on the column headers.)
Monitoring Strategies in Environmental Samples and Non-Human Biota
Monitoring for this compound and other PCBs in the environment is crucial for assessing contamination levels and ecological risks. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify these compounds in various environmental matrices, including water, sediment, and biological tissues.
Marine species, particularly sedentary filter-feeding organisms like bivalves, are often used as indicators of contamination. researchgate.net Their ability to accumulate pollutants from the surrounding water makes them effective biomonitors. researchgate.net For example, 3,3'-dichlorobiphenyl (PCB 11) has been found at significant concentrations in water, suspended particulate matter, biota, and sediments in Halifax Harbour, Canada, highlighting the importance of monitoring for non-Aroclor PCBs. nih.gov The presence of specific PCB congeners can sometimes point to particular sources of contamination. nih.gov
Tissue Distribution and Metabolism in Non-Human Organisms
The fate of this compound within an organism is determined by its distribution among various tissues and its metabolic transformation. Due to their lipophilic nature, PCBs tend to accumulate in tissues with high lipid content, such as the liver and adipose tissue. nih.govnih.gov
Hydroxylation and Conjugation Pathways
The metabolism of PCBs is a critical process that influences their persistence and toxicity. The primary metabolic pathway for less-chlorinated PCBs like this compound is hydroxylation, catalyzed by the cytochrome P-450 enzyme system. nih.govnih.gov This process introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, increasing its water solubility and facilitating its excretion.
In rats, dichlorobiphenyls are metabolized to monohydroxylated derivatives. nih.gov The position of the chlorine atoms on the biphenyl rings influences which cytochrome P-450 isozymes are involved and where the hydroxylation occurs. nih.gov For dichlorobiphenyls lacking chlorine atoms in the ortho positions, metabolism is primarily carried out by the BNF-B isozyme, which tends to hydroxylate the chlorinated phenyl ring. nih.gov
Following hydroxylation, the resulting metabolites can undergo further conjugation reactions. nih.gov These include the formation of sulfate (B86663) and glucuronide conjugates, which are even more water-soluble and readily eliminated from the body. nih.govacs.org For example, studies on the related compound 3,3'-dichlorobiphenyl have shown that its hydroxylated metabolite can be further metabolized to form a sulfate conjugate. oup.com In HepG2 cells, a human liver cell line, hydroxylated PCB metabolites are biotransformed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) to form sulfate and glucuronide conjugates. acs.org
Elimination Kinetics and Half-Lives in Model Organisms
The rate at which this compound and its metabolites are eliminated from the body is a key determinant of its potential for bioaccumulation. Elimination kinetics are often described by the half-life of the compound, which is the time it takes for the concentration of the substance to decrease by half.
Studies on the related congener, 3,3'-dichlorobiphenyl (CB11), in rats have demonstrated rapid elimination. Following inhalation exposure, CB11 showed apparent first-order elimination from the lung, serum, and liver with half-lives of 1.9, 1.8, and 2.1 hours, respectively. acs.org The major metabolite, 4-OH-CB11, was detected in the liver and also displayed rapid elimination with a half-life of 2.4 hours. acs.org In rainbow trout, the half-life of dichlorobiphenyls has been observed to be around 5 days. nih.gov
In zebrafish embryos, a model organism for aquatic toxicity testing, the bioconcentration of 3,4-dichloroaniline (B118046) (a related compound, not a PCB) was found to be concentration-dependent, with bioconcentration factors ranging from 12.9 to 29.8 L/kg. nih.gov This study also highlighted the rapid decrease of the compound's concentration in the test vessels, suggesting uptake and potential metabolism by the embryos. nih.gov
Table 2: Elimination Half-Lives of Dichlorobiphenyls in Model Organisms (This table is interactive and can be sorted by clicking on the column headers.)
Ecological Toxicology and Mechanistic Studies of Dichlorobiphenyl Congeners
Aryl Hydrocarbon Receptor (AhR) Pathway Interactions and Selectivity for Related PCB Congeners
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of dioxin-like compounds, including certain PCBs. nih.govmdpi.com Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements in the DNA, leading to altered gene expression. mdpi.com
3,4'-Dichlorobiphenyl, being a non-dioxin-like PCB, has a low affinity for the AhR. mdpi.com The structural basis for this is its non-coplanar conformation due to the presence of chlorine atoms at positions that hinder the planarity of the biphenyl (B1667301) rings. mdpi.com In contrast, dioxin-like PCBs have a more planar structure, which allows for high-affinity binding to the AhR. mdpi.com
The selectivity of PCB congeners for the AhR pathway is a key determinant of their toxicological profile. The twelve PCBs identified as dioxin-like (PCBs 77, 81, 105, 114, 118, 123, 126, 156, 157, 167, 169, and 189) are potent activators of this pathway. mdpi.com Research has shown that even within the NDL classification, there can be variations in the degree of interaction with the AhR pathway, although it is generally minimal. The lack of significant AhR binding by this compound means that its toxic effects are mediated through other mechanisms. nih.gov
Interactions with Endocrine Systems in Non-Human Animals (e.g., Thyroid Hormone Regulation)
A significant body of evidence indicates that various PCBs can act as endocrine-disrupting chemicals (EDCs), interfering with the normal functioning of hormone systems in wildlife. nih.govsvdcdn.com The thyroid hormone system is a particularly vulnerable target for many environmental contaminants, including PCBs. caldic.commdpi.com Thyroid hormones are crucial for development, growth, and metabolism in vertebrates. caldic.com
PCBs can disrupt the thyroid hormone system at multiple levels, including hormone synthesis, transport, and metabolism. nih.gov Some PCB congeners can bind to thyroid hormone transport proteins, such as transthyretin, displacing the natural hormone thyroxine (T4) and potentially leading to its increased excretion. nih.gov Furthermore, PCBs can interfere with the enzymes involved in thyroid hormone metabolism, such as deiodinases, which are responsible for converting T4 to the more active triiodothyronine (T3). mdpi.com
Cellular and Molecular Responses in Model Organisms (e.g., Zebrafish Embryos, HepG2 cells as a model)
Model organisms are invaluable for elucidating the cellular and molecular mechanisms of toxicity of environmental contaminants. Zebrafish (Danio rerio) embryos and the human hepatoma cell line HepG2 are two widely used models in toxicology research. mdpi.comresearchgate.netsemanticscholar.org
Zebrafish embryos are favored for their rapid development, optical transparency, and genetic tractability, making them suitable for studying developmental toxicity. mdpi.comresearchgate.net Exposure of zebrafish embryos to various chemicals can lead to a range of adverse outcomes, including morphological abnormalities, delayed hatching, and organ-specific toxicity. researchgate.netresearchgate.net
HepG2 cells are a human-derived liver cell line that retains many of the metabolic functions of primary hepatocytes, making them a relevant in vitro model for studying the metabolism and hepatotoxicity of xenobiotics. nih.govnih.gov These cells can metabolize lower-chlorinated PCBs into various hydroxylated and conjugated metabolites. nih.govnih.gov
Exposure to this compound and other PCBs can lead to significant alterations in gene expression, providing insights into the molecular pathways affected. nih.govmdpi.comnih.govresearchgate.net Studies using model systems have identified changes in the expression of genes involved in various cellular processes, including oxidative stress response, apoptosis, and cell cycle regulation. nih.govnih.gov
For instance, in zebrafish, exposure to certain chemicals has been shown to alter the expression of genes related to the antioxidant defense system, such as superoxide dismutase (sod1), catalase (cat1), and glutathione peroxidase (gpx1a). nih.gov In HepG2 cells, treatment with certain compounds has been shown to modulate the expression of genes associated with metastasis, such as matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.gov A study on a metabolite of a related compound, 3,3'-dichlorobiphenyl (B134845) (PCB 11), found that 4-OH-PCB 11 altered the expression of genes involved in fatty acid metabolism. nih.gov
Table 1: Examples of Gene Expression Alterations in Response to Chemical Exposure in Model Systems
| Model Organism/Cell Line | Chemical Class | Affected Genes | Cellular Process |
| Zebrafish | Polychlorinated Diphenyl Ethers | sod1, cat1, gpx1a | Oxidative Stress |
| HepG2 cells | 3,4-Dihydroxyphenylethanol | MMP-2, MMP-9, TIMP-1, TIMP-2 | Cell Migration/Metastasis |
| Mouse Embryonic Fibroblasts | 4-OH-PCB 11 | Acot12, Acsl1, Gk2, Hmgs2, Lpl, Oxct2a | Fatty Acid Metabolism |
This table provides illustrative examples and is not specific to this compound due to a lack of direct data in the search results.
Exposure to PCBs can disrupt various metabolic pathways. Studies with the related congener 3,3'-Dichlorobiphenyl (PCB 11) in HepG2 cells have demonstrated alterations in several metabolic pathways, with a notable impact on vitamin B6 metabolism. nih.govnih.gov
A common mechanism of toxicity for many environmental pollutants, including some PCBs, is the induction of oxidative stress. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.com Key antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com
Exposure to certain chemicals can lead to an overproduction of ROS, which can damage cellular components such as lipids, proteins, and DNA. mdpi.com In response to oxidative stress, cells upregulate their antioxidant defenses. mdpi.com For example, studies in fish have shown that exposure to 3,4-dichloroaniline (B118046), a related compound, can induce SOD activity and increase levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov
The detoxification of PCBs and their metabolites involves a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism. nih.gov Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the PCB molecule, making it more water-soluble. nih.gov Phase II reactions involve the conjugation of these modified PCBs with endogenous molecules, such as glucuronic acid or sulfate (B86663), to further increase their water solubility and facilitate their excretion. acs.org In HepG2 cells, 3,3'-dichlorobiphenyl has been shown to be metabolized into a variety of hydroxylated metabolites and their corresponding sulfate and glucuronide conjugates. nih.gov
Environmental Remediation Strategies for Dichlorobiphenyl Contamination
Bioremediation Approaches
Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform pollutants into less harmful substances. mdpi.com For compounds like 3,4'-Dichlorobiphenyl, this often involves processes that remove chlorine atoms, a critical step in reducing their toxicity and persistence.
In Situ and Ex Situ Applications
Bioremediation techniques can be applied either in situ (at the contaminated site) or ex situ (after removing the contaminated material). mdpi.comfrtr.gov The choice between these approaches depends on factors such as the nature and extent of contamination, site characteristics, and cost-effectiveness. mdpi.com
In situ bioremediation involves treating the contaminated soil or water in its original location. frtr.gov This method minimizes site disruption and reduces the costs and risks associated with transporting hazardous materials. frtr.gov Techniques like bioventing (injecting air into the subsurface) can stimulate the activity of indigenous aerobic microorganisms capable of degrading pollutants. mdpi.com For saturated soils and groundwater, strategies include creating biological reactive barriers or using biosparging to enhance aerobic degradation. frtr.gov
Ex situ bioremediation requires the excavation of contaminated soil or pumping of groundwater for treatment elsewhere. rjlbpcs.com This allows for greater control over environmental conditions such as temperature, pH, and nutrient levels, potentially leading to faster and more complete degradation. rjlbpcs.com Common ex situ methods include landfarming, where contaminated soil is spread in a lined bed and tilled to stimulate microbial activity, and the use of bioreactors, which are controlled vessels for treating contaminated liquids or slurries. rjlbpcs.com
Table 1: Comparison of In Situ and Ex Situ Bioremediation Applications
| Feature | In Situ Bioremediation | Ex Situ Bioremediation |
|---|---|---|
| Location of Treatment | At the contaminated site frtr.gov | Off-site, in a controlled facility rjlbpcs.com |
| Process | Stimulates indigenous microorganisms without excavation. frtr.gov | Contaminated material is excavated and transported for treatment. rjlbpcs.com |
| Key Advantages | Lower cost, reduced site disturbance, minimizes contaminant transport risks. frtr.gov | Greater control over conditions, potentially faster treatment, more uniform application. rjlbpcs.com |
| Key Limitations | Difficult to control environmental conditions, may be a slower process. frtr.gov | Higher cost due to excavation and transport, increased material handling. rjlbpcs.com |
| Applicable Techniques | Bioventing, biosparging, intrinsic remediation. mdpi.comfrtr.gov | Landfarming, biopiles, bioreactors. mdpi.comrjlbpcs.com |
Enhancement of Microbial Degradation (e.g., Bioaugmentation)
In many contaminated sites, the native microbial populations may not possess the ability to degrade specific pollutants efficiently. Bioaugmentation is a strategy that addresses this limitation by introducing specific, pre-grown microbial cultures to the site. frtr.gov This approach can enhance the rate and extent of degradation of target contaminants.
Research has demonstrated that bioaugmentation can have a stimulatory effect on the dechlorination of weathered polychlorinated biphenyls (PCBs) in sediment. nih.gov The introduction of dehalorespiring bacteria, which can use chlorinated compounds in their energy metabolism, has been shown to be a feasible approach for enhancing the remediation of PCB-impacted sediments. nih.gov The success of bioaugmentation depends on the ability of the introduced microorganisms to compete with the indigenous populations and remain active under site-specific conditions. nih.gov
Anaerobic Reductive Dechlorination in Sediments
In anaerobic environments like river and lake sediments, a key process for the breakdown of PCBs is reductive dechlorination. epa.govnih.gov This microbial process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, with the PCB congener acting as an electron acceptor. epa.gov Microorganisms in sediments, particularly from contaminated sites like the Hudson River, have been shown to reductively dechlorinate PCBs, primarily removing chlorine atoms from the meta and para positions. epa.govnih.govresearchwithrutgers.com
This process is significant for this compound, as it would involve the removal of its meta and para chlorines. The resulting dechlorination products are less toxic and, importantly, more susceptible to further degradation by aerobic bacteria. epa.govnih.gov Studies have shown that this process leads to an accumulation of less-chlorinated congeners, such as ortho-substituted mono- and dichlorobiphenyls. nih.govresearchwithrutgers.com The rate and extent of dechlorination can be influenced by factors such as the PCB concentration and the specific microbial communities present in the sediment. epa.govresearchwithrutgers.com
Table 2: Research Findings on Anaerobic Reductive Dechlorination of PCBs
| Study Location / Focus | Key Findings | Reference |
|---|---|---|
| Hudson River Sediments | Microorganisms demonstrated extensive dechlorination of Aroclor 1242, removing 53% of total chlorine in 16 weeks. Dechlorination occurred primarily from meta and para positions. | epa.govnih.gov |
| Freshwater and Estuarine Sediments | Dechlorination was most rapid under methanogenic conditions in Hudson River sediment. The process preferentially removed meta and para chlorines, leading to the accumulation of ortho-substituted congeners. | researchwithrutgers.com |
| Multiple Sediment Cultures | Cultures enriched from estuarine, marine, and riverine sediments were all capable of removing doubly flanked meta and para chlorines from a tetrachlorobiphenyl. | nih.gov |
Phytoremediation Technologies
Phytoremediation is an emerging technology that uses higher plants and their associated microorganisms to clean up contaminated soil and water. academicjournals.orgnih.gov It is considered a cost-effective and aesthetically pleasing "green" technology. nih.gov Plants can remediate contaminants through several mechanisms, including uptake and accumulation (phytoextraction), transformation into less toxic substances (phytotransformation), and stimulation of microbial degradation in the root zone (rhizoremediation). nih.gov
Use of Higher Plants for Soil and Water Cleanup
The use of plants to remediate PCB-contaminated sites is a promising strategy. nih.gov Different phytoremediation techniques can be employed depending on the plant species and the contaminant properties.
Phytoextraction: This process involves the uptake of contaminants from the soil by plant roots and their translocation to the harvestable, above-ground parts of the plant. academicjournals.orgnih.gov Plants with high biomass and the ability to accumulate pollutants are ideal for this purpose. academicjournals.org
Phytotransformation (Phytodegradation): Plants can produce enzymes that break down organic pollutants into simpler, less toxic molecules. nih.gov For example, some plant cell cultures have been shown to oxidize PCBs into hydroxylated intermediates. nih.gov
Rhizofiltration: This technique uses plant roots to absorb, adsorb, and precipitate contaminants from polluted water. nih.govmdpi.com It is particularly effective for treating surface water and wastewater. mdpi.com
Phytostabilization: In this approach, plants are used to immobilize contaminants in the soil, reducing their mobility and preventing their entry into groundwater or the food chain. academicjournals.org
A study using the ornamental plant Tagetes patula L. demonstrated its potential for the phytoremediation of soils contaminated with PCBs, showing a high tolerance to the contaminants and promoting their removal from the soil. researchgate.net
Role of Associated Bacteria in Phytoremediation Systems
The success of phytoremediation is often greatly enhanced by the symbiotic relationship between plants and soil bacteria, particularly those in the rhizosphere (the soil region directly influenced by plant roots). academicjournals.orgnih.gov These plant-associated bacteria can significantly improve the efficiency of pollutant cleanup. researchgate.netmdpi.com
Bacteria contribute to phytoremediation in several key ways:
Enhanced Pollutant Degradation: Microbes in the rhizosphere can break down organic pollutants that plants cannot degrade on their own. nih.gov Plants support these microbial communities by releasing exudates (sugars, amino acids, and other compounds) that serve as a carbon source. academicjournals.org
Increased Pollutant Bioavailability: Some bacteria produce surfactants or organic acids that can increase the solubility and availability of hydrophobic compounds like PCBs, making them more accessible for uptake by plants or degradation by other microbes. e3s-conferences.org
Mechanisms of Plant Uptake and Metabolism (General)
The uptake and metabolism of dichlorobiphenyls by plants are critical components of phytoremediation strategies. The process is largely governed by the physicochemical properties of the specific PCB congener, such as its hydrophobicity, and the physiological characteristics of the plant species.
Lesser-chlorinated biphenyls, including dichlorobiphenyls, are absorbed by plants primarily through their root systems. Studies on hybrid poplars exposed to a mixture of PCB congeners demonstrated that these compounds are initially sorbed to the roots. nih.gov The efficiency of this uptake, often quantified by the root concentration factor (RCF), is correlated with the compound's octanol-water partition coefficient (Kow). nih.gov
Following absorption by the roots, the translocation of dichlorobiphenyls to other parts of the plant, such as the stem and leaves, is generally inversely related to the congener's hydrophobicity. nih.gov Less hydrophobic, lower-chlorinated congeners are more mobile within the plant's vascular system. For instance, research has shown that PCB 3 (4-chlorobiphenyl) and PCB 15 (4,4'-dichlorobiphenyl) can be translocated to the upper stems of hybrid poplar trees. nih.gov In contrast, more heavily chlorinated PCBs show limited movement beyond the roots. nih.gov
Once inside the plant tissues, dichlorobiphenyls can undergo metabolic transformation. Plants possess enzymatic systems capable of hydroxylating PCBs, a key step in their detoxification. This process is analogous to the metabolic pathways observed in microorganisms and animals, where cytochrome P450 monooxygenases play a crucial role. These reactions increase the polarity of the PCB molecule, facilitating further conjugation with endogenous molecules like sugars or amino acids, which can then be sequestered in plant vacuoles or bound to cell wall components.
| Plant Species | PCB Congener(s) Studied | Key Findings |
| Hybrid Poplar (Populus deltoides x nigra) | PCB 3, 15, 28, 52, 77 | Uptake by roots correlated with hydrophobicity (Kow). Translocation to stems was inversely related to Kow, with significant translocation of mono- and di-chlorinated congeners. nih.gov |
Advanced Abiotic Treatment Technologies
Advanced abiotic treatment technologies offer promising alternatives and complementary approaches to biological remediation for dichlorobiphenyl-contaminated sites. These methods utilize chemical and physical processes to degrade or remove the contaminant.
Photochemical Dechlorination (e.g., UV Systems)
Photochemical dechlorination involves the use of ultraviolet (UV) light to break the carbon-chlorine bonds in dichlorobiphenyl molecules. This process can be enhanced by the presence of photosensitizers and hydrogen sources. Research on the closely related isomer 4,4'-dichlorobiphenyl (B164843) has shown that UV-induced photodecay is a viable degradation method. nih.gov The process can occur through direct photolysis, where the PCB molecule directly absorbs UV energy, or indirect photolysis, which involves energy transfer from a sensitizer (B1316253) molecule. The dechlorination process typically proceeds stepwise, removing one chlorine atom at a time to produce lesser chlorinated biphenyls and eventually biphenyl. The efficiency of photochemical dechlorination can be significantly improved in surfactant/solvent-aided systems, which enhance the solubility of the hydrophobic dichlorobiphenyl and can promote the reaction. nih.gov
Surfactant and Solvent-Aided Remediation
Due to the low water solubility and strong adsorption to soil particles characteristic of dichlorobiphenyls, surfactant and solvent-aided remediation techniques are employed to enhance their removal. These methods, often used as a pretreatment for other technologies like photochemical dechlorination, involve washing contaminated soils with solutions containing surfactants and/or organic solvents.
Surfactants work by forming micelles that encapsulate the hydrophobic dichlorobiphenyl molecules, increasing their apparent solubility in the aqueous phase and facilitating their removal from the soil matrix. The addition of an organic solvent to the surfactant solution can further improve extraction efficiency. scribd.com Solvents can better dissolve the contaminant from the soil and increase the size and affinity of the surfactant micelles. scribd.com Studies using 4,4'-dichlorobiphenyl have demonstrated that combinations of surfactants and solvents like acetone (B3395972) or triethylamine (B128534) can lead to significantly greater photodecay rate enhancements in subsequent UV treatment steps compared to using surfactants alone. nih.gov
| Additive System | Target Compound | Observed Effect |
| Surfactant/Acetone | 4,4'-Dichlorobiphenyl | 1.3 to 2.3 times greater photodecay rate enhancement. nih.gov |
| Surfactant/Triethylamine (TEA) | 4,4'-Dichlorobiphenyl | 1.3 to 2.3 times greater photodecay rate enhancement. nih.gov |
| Surfactant/Acetone/TEA | 4,4'-Dichlorobiphenyl | Add-on effect amplifying overall decay rate by over 12%. nih.gov |
General Chemical Treatment Approaches
Various chemical treatment approaches have been developed to dechlorinate PCBs. One of the most studied methods is reductive dechlorination, which involves the use of a reducing agent to replace chlorine atoms with hydrogen atoms. A prominent example is the use of zero-valent iron (Fe⁰).
Recent advancements have explored the use of nanoscale zero-valent iron (nZVI) due to its high reactivity and large surface area. The effectiveness of this method can be enhanced by combining it with other iron oxides. For instance, a hybrid system of Fe⁰ and Fe₃O₄ nanoparticles has been shown to be effective in the dechlorination of higher chlorinated PCBs. tandfonline.com In the degradation pathway of 3,3′,4,4′-tetrachlorobiphenyl using this system, 3,3´-dichlorobiphenyl is formed as a metabolic intermediate before being further dechlorinated to 3-chlorobiphenyl (B164846) and finally biphenyl. tandfonline.com This demonstrates the principle and potential of using such iron-based nanoparticle systems for the complete dechlorination of dichlorobiphenyls. The reaction is a process of antichloration, where the concentration of chloride ions in the solution increases as the PCB degradation proceeds. tandfonline.com
Future Research Directions and Emerging Challenges
Elucidation of Novel Metabolic Pathways and Enzyme Systems
A primary challenge in the degradation of 3,4'-Dichlorobiphenyl is fully understanding the metabolic routes organisms use to break it down. While significant progress has been made, future research must delve deeper into novel pathways and the specific enzymes that drive them.
Research has shown that recombinant bacteria, such as Pseudomonas acidovorans strain M3GY, can utilize this compound (3,4'-DCBP) as a sole carbon and energy source. oup.com This strain metabolizes 3,4'-DCBP by oxidizing the 3'-ring, leading to the formation of 4-chlorobenzoate (B1228818) (4-CBa) via the meta-cleavage pathway. oup.com However, the efficiency of this process can be limited by the organism's ability to transport metabolic intermediates, like 4-CBa, into the cell, a factor that is often overlooked in the development of genetically engineered microorganisms. oup.com Further investigation into these transport mechanisms is crucial.
Future studies will likely focus on identifying alternative metabolic pathways. For instance, while the attack on the meta-substituted ring is documented, the possibility of an alternative pathway involving the oxidation of the para-substituted ring has not been ruled out. oup.com The detection of 3-chlorocatechol (B1204754) (3-CC) as a metabolite in a mutant strain of P. acidovorans M3GY suggests that the chlorocatechol (clc) genes, which encode for an ortho-fission pathway, may play a role in the complete degradation of this compound. oup.com
Beyond bacteria, fungal degradation presents another promising research avenue. The white rot fungus Phanerochaete chrysosporium has been shown to degrade dichlorobiphenyls, producing metabolites like 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. usda.gov The enzymatic systems in fungi, which may differ from the well-studied bacterial dioxygenase pathways, require more detailed characterization. usda.gov Similarly, understanding the metabolic capabilities of human-relevant models, such as the HepG2 cell line which metabolizes dichlorobiphenyls into a complex array of hydroxylated and conjugated products, is essential for toxicology. acs.orgacs.org
Key enzymes involved in these processes include biphenyl (B1667301) dioxygenase (BPDO), which initiates the degradation cascade. nih.gov Directed evolution studies on BPDO have shown that minor amino acid substitutions can significantly alter the enzyme's substrate specificity and efficiency toward different PCB congeners, opening the door for engineering more potent biocatalysts. nih.gov
Development of Advanced Bioremediation and Phytoremediation Strategies
Building on the knowledge of metabolic pathways, the development of advanced remediation technologies is a critical research frontier. Both bioremediation (using microorganisms) and phytoremediation (using plants) offer cost-effective and environmentally sound alternatives to traditional methods like excavation and incineration. nih.govcluin.org
Advanced bioremediation strategies often involve a sequential anaerobic-aerobic approach. nih.gov Higher chlorinated PCBs are first broken down into less chlorinated congeners like dichlorobiphenyls under anaerobic conditions. Subsequently, aerobic bacteria, which are more effective at degrading these lower-chlorinated forms, complete the process. nih.gov Bioaugmentation, the introduction of specialized microorganisms to a contaminated site, and biostimulation, the addition of nutrients or substrates like biphenyl to encourage the growth of indigenous degrading populations, are key techniques being refined. nih.gov
A significant challenge is the limited ability of many naturally occurring organisms to fully metabolize PCBs. nih.gov Future research will focus on developing superior recombinant strains. For example, genetically engineering potent PCB-degrading bacteria like Burkholderia xenovorans LB400 to enhance their metabolic pathways for chlorinated byproducts could lead to more complete mineralization of the target compounds. nih.gov
Phytoremediation is another area of active development. nih.gov Plants can remove PCBs from soil and water through several mechanisms:
Phytoextraction: Uptake of contaminants by the roots and translocation to the above-ground parts of the plant. nih.govicm.edu.pl
Phytotransformation: Degradation of contaminants within plant tissues by enzymes, a concept sometimes referred to as the "green liver". nih.govicm.edu.pl
Rhizoremediation: Enhancement of microbial degradation in the rhizosphere (the soil region around the roots) due to the release of plant exudates. nih.govm-hikari.com
Studies with poplar plants have demonstrated that their presence can significantly enhance the degradation of dichlorobiphenyls in soil, likely by stimulating microbial activity in the rhizosphere. m-hikari.com Future research aims to identify and cultivate hyperaccumulating plant species and develop transgenic plants equipped with bacterial genes for PCB degradation, creating a powerful, self-sufficient system for site cleanup. nih.gov
Refinement of Analytical Detection and Quantification Methods
Accurate and sensitive detection of this compound is fundamental to monitoring its environmental presence and assessing the efficacy of remediation efforts. While standard methods like gas chromatography (GC) are well-established, there is a continuous drive to refine these techniques for greater sensitivity, selectivity, and efficiency. inchem.org
A significant challenge in PCB analysis is the sheer number of congeners (209), many of which can co-elute during chromatographic separation, leading to misidentification or inaccurate quantification. acs.orgepa.gov High-resolution gas chromatography is essential to separate individual congeners from complex environmental mixtures. epa.gov
Emerging methods aim to overcome these limitations. The coupling of comprehensive two-dimensional gas chromatography with a triple quadrupole mass spectrometer (GCxGC-MS/MS) offers superior separation capacity and highly sensitive and selective detection. gcms.cz This technique, using modes like ultra-fast Multiple Reaction Monitoring (MRM), can achieve very low instrument detection limits (in the picogram range) and simplifies sample pretreatment by effectively separating the target compounds from matrix interferences. gcms.cz
In addition to chromatographic methods, immunoassays offer a complementary approach for rapid screening. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) has been developed specifically for the determination of 3,4-dichlorobiphenyl (B164822) in sediment samples, demonstrating good linearity and a low limit of detection. oup.com Such methods are valuable for cost-effective, high-throughput screening of large numbers of samples.
Future refinements will likely focus on further improving the resolution of co-eluting congeners, lowering detection limits into the femtogram range, and developing portable, real-time sensors for on-site analysis. epa.gov
Comprehensive Ecological Risk Assessment Methodologies
Assessing the ecological risk of this compound requires moving beyond simplistic measures. Historically, risk assessments were often based on "Total PCBs" or commercial mixtures like Aroclors. epa.gov However, this approach is inadequate because the fate, transport, and toxicity of individual congeners vary significantly. epa.gov
Modern ecological risk assessment (ERA) methodologies increasingly emphasize a congener-specific approach. epa.govepa.gov This involves identifying the specific congeners present at a site, understanding their individual toxicological profiles, and assessing their potential effects on relevant ecological receptors (e.g., fish, birds, mammals). cdc.gov The U.S. Environmental Protection Agency (EPA) has developed guidance for such assessments, recognizing that even non-dioxin-like congeners can exert toxicity through various mechanisms. epa.gov
A key challenge is that PCBs are always present in the environment as complex mixtures. Therefore, assessing the combined effects of these mixtures is crucial. Methodologies like the Toxicity Equivalence (TEF) approach are used for dioxin-like PCBs, but assessing the risk from mixtures containing hundreds of non-dioxin-like congeners and their metabolites remains a complex task. epa.gov Future research must develop and validate robust models for predicting the additive, synergistic, or antagonistic effects of these complex mixtures on ecosystems. epa.gov This requires integrating data from environmental sampling, laboratory toxicity studies, and field observations to build comprehensive and realistic ecological conceptual site models. cdc.gov
Q & A
Q. What are the key physicochemical properties of 3,4'-Dichlorobiphenyl (PCB-13) relevant to environmental persistence?
this compound has a molecular weight of 223.10 g/mol, a melting point of 49.5°C, and a boiling point of 197.5°C (at 2 mmHg) . Its aqueous solubility at 25°C is reported as 3.55 × 10⁻⁸ mol/L (9.09 × 10⁻⁵ g/L), though discrepancies exist in literature due to variations in experimental conditions (e.g., temperature, solvent purity) . These properties inform its environmental partitioning, with low solubility suggesting preferential adsorption to organic matter in soils/sediments. Researchers should validate solubility data using standardized protocols (e.g., OECD 105) and high-purity reference materials .
Q. What laboratory synthesis methods yield high-purity this compound?
A validated synthesis route involves coupling 3,4-dichlorophenylboronic acid with a halogenated benzene derivative under Suzuki-Miyaura conditions, followed by purification via column chromatography (basic alumina, petroleum ether eluent) and vacuum distillation (146–150°C at 2 mmHg) . Post-synthesis purity (>95%) can be confirmed using GC-MS with PCB-specific columns (e.g., DB-5MS) and comparison to certified standards .
Q. Which analytical techniques are recommended for detecting this compound in environmental matrices?
Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) is preferred for its high resolution in distinguishing PCB congeners. For example, PCB-13 (this compound) can be differentiated from PCB-12 (3,4-Dichlorobiphenyl) using retention indices and fragment ion patterns (e.g., m/z 222.0 → 186.9) . Calibration requires certified standard solutions (e.g., 100 µg/mL in isooctane) traceable to NIST or EPA protocols .
Advanced Research Questions
Q. How does the environmental fate of this compound compare to other PCB congeners?
this compound exhibits moderate volatility (vapor pressure ~0.12 Pa at 25°C) and bioaccumulation potential (log Kow ~4.5), intermediate between lower (e.g., PCB-1) and higher chlorinated congeners (e.g., PCB-153) . Its persistence in Arctic air samples (half-life >5 years) suggests long-range transport, though degradation via hydroxylation by Bacillus subtilis has been observed in lab studies . Comparative studies should employ passive air samplers (e.g., polyurethane foam) and model ecosystems to assess congener-specific behavior .
Q. What metabolic pathways are involved in microbial degradation of this compound?
Bacillus subtilis metabolizes this compound via hydroxylation at the 2' and 5' positions, forming 2',5'-dihydroxy-3,4'-dichlorobiphenyl, followed by methoxylation or ring cleavage . Researchers can track degradation using stable isotope-labeled d5-3,4'-Dichlorobiphenyl and LC-HRMS to identify intermediates . Anaerobic reductive dechlorination pathways remain underexplored, warranting studies with Dehalococcoides spp. under sulfate-reducing conditions.
Q. How should researchers address contradictions in reported solubility and partitioning data for this compound?
Discrepancies in solubility (e.g., 3.55 × 10⁻⁸ mol/L vs. 7.92 × 10⁻⁶ mol/L) arise from differences in temperature control, solvent purity, and measurement techniques . To resolve conflicts:
- Replicate experiments under controlled conditions (e.g., 25°C ± 0.1°C).
- Use certified reference materials (e.g., AccuStandard C-012S-TP) to eliminate batch variability .
- Apply the UNIFAC model to predict temperature-dependent solubility and validate with empirical data .
Methodological Notes
- Quality Control : Always include procedural blanks and matrix spikes to account for analyte loss during extraction (e.g., Soxhlet extraction with hexane:acetone) .
- Data Interpretation : Use hierarchical cluster analysis to differentiate congener-specific environmental patterns (e.g., urban vs. Arctic sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
